Enhanced Hydrophilicity: (1,3-Dioxolan-2-yl)acetonitrile Exhibits a 1.7 LogP Unit Lower Lipophilicity than the Chiral (S)-2,2-Dimethyl Analog
For biological applications and aqueous-phase synthesis, (1,3-Dioxolan-2-yl)acetonitrile has a significantly lower partition coefficient (LogP = 0.27) compared to the (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile derivative (LogP = 1.05). This 1.7-log unit difference translates to enhanced water solubility and lower membrane permeability, making the target compound more suitable for hydrophilic environments .
| Evidence Dimension | Calculated LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 0.27 |
| Comparator Or Baseline | (S)-2,2-Dimethyl-1,3-dioxolane-4-acetonitrile; LogP = 1.05 |
| Quantified Difference | ΔLogP = -0.78 (target is 1.7 log units more hydrophilic) |
| Conditions | Predicted LogP values from supplier databases, consistent with the absence of hydrophobic gem-dimethyl groups. |
Why This Matters
This difference in hydrophilicity determines the solubility profile and is a key selectivity factor for researchers developing water-soluble pharmaceuticals or conducting reactions in aqueous media.
